![molecular formula C10H11NO2 B1266005 3-formyl-N,N-dimethylbenzamide CAS No. 126926-36-1](/img/structure/B1266005.png)
3-formyl-N,N-dimethylbenzamide
Overview
Description
“3-formyl-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 3-formyl-N,N-dimethylbenzamide .
Molecular Structure Analysis
The InChI code for 3-formyl-N,N-dimethylbenzamide is 1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3
. The Canonical SMILES for this compound is CN(C)C(=O)C1=CC=CC(=C1)C=O
.
Physical And Chemical Properties Analysis
The computed properties of 3-formyl-N,N-dimethylbenzamide include a molecular weight of 177.20 g/mol, XLogP3 of 0.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 177.078978594 g/mol, Monoisotopic Mass of 177.078978594 g/mol, Topological Polar Surface Area of 37.4 Ų, Heavy Atom Count of 13, Formal Charge of 0, and Complexity of 201 .
Scientific Research Applications
Synthesis of a Variety of Compounds
N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds under a number of different experimental conditions .
Amination
These compounds are used in amination processes, where an amine group is introduced into a molecule .
Amidation
Amidation is another common use for these compounds. This process involves the introduction of an amide group into a molecule .
Thioamidation
Thioamidation, the process of introducing a thioamide group into a molecule, is another application of these compounds .
Formylation
Formylation, the process of introducing a formyl group into a molecule, is another application of these compounds .
Carbonylation
These compounds are also used in carbonylation reactions, where a carbonyl group is introduced into a molecule .
Cyanation
Cyanation, the process of introducing a cyanide group into a molecule, is another application of these compounds .
Insertion and Cyclization
These compounds participate in a number of processes and serve as a source of various building blocks, including insertion and cyclization .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as n,n-dimethylformamide (dmf) and n,n-dimethylacetamide (dmac), interact with a variety of biological targets, contributing to the synthesis of various compounds .
Mode of Action
It is known that dmf and dmac, which are structurally similar to 3-formyl-n,n-dimethylbenzamide, can deliver their own h, c, n, and o atoms for the synthesis of a variety of compounds . They can act as nucleophilic or electrophilic reagents, with neutral, ionic, and radical species potentially being key intermediates .
Biochemical Pathways
Dmf and dmac, which are structurally similar, are known to participate in a rich array of reactions, potentially affecting multiple biochemical pathways .
Result of Action
It is known that similar compounds, such as dmf and dmac, contribute to the synthesis of a variety of compounds .
Action Environment
It is known that similar compounds, such as dmf and dmac, can be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
3-formyl-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDKUFZGNDHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155339 | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-N,N-dimethylbenzamide | |
CAS RN |
126926-36-1 | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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